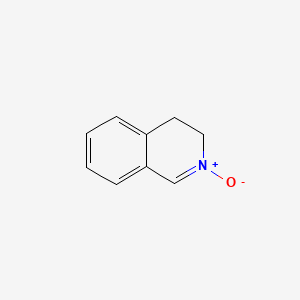
Isoquinoline, 3,4-dihydro-, 2-oxide
Cat. No. B8614780
M. Wt: 147.17 g/mol
InChI Key: AXQPWUAAOXVGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04596874
Procedure details


A magnetic stirrer was placed in a 300-ml eggplant-type flask, followed by an addition of sodium tungstate (0.33 g, 1.0 mmol). The internal atmosphere was replaced with nitrogen. Thereafter, methanol (200 ml) and 1,2,3,4-tetrahydroisoquinoline (6.65 g, 50.0 mmol) were added successively. To the resulting mixed solution, a 30% solution of hydrogen peroxide in water (17.0 g, 150.0 mmol) was added dropwise with stirring at 0° C. in the course of 30 minutes. After stirring the mixture at room temperature for 3 hours, the solvent was driven off under reduced pressures. The residue was taken up in methylene chloride (100 ml) and then washed twice with saturated saline (30 ml). The organic phase was separated and then dried with anhydrous magnesium sulfate. The solvent was driven off under reduced pressures, thereby obtaining an yellowish oily product. The oily product was subjected to silica gel column chromatography. The column as eluted with acetone to obtain 3,4-dihydroisoquinoline-2-oxide as a nitrone (6.54 g, 89 %).


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
sodium tungstate
Quantity
0.33 g
Type
catalyst
Reaction Step Four


Name
Yield
89%
Identifiers


|
REACTION_CXSMILES
|
C[OH:2].[CH2:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][CH2:5][NH:4]1.OO.O>C(Cl)Cl.[O-][W]([O-])(=O)=O.[Na+].[Na+]>[CH:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][CH2:5][N+:4]=1[O-:2] |f:5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
6.65 g
|
|
Type
|
reactant
|
|
Smiles
|
C1NCCC2=CC=CC=C12
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
17 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
sodium tungstate
|
|
Quantity
|
0.33 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-][W](=O)(=O)[O-].[Na+].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at 0° C. in the course of 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A magnetic stirrer was placed in a 300-ml eggplant-type flask
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the resulting mixed solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring the mixture at room temperature for 3 hours
|
|
Duration
|
3 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with saturated saline (30 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtaining an yellowish oily product
|
WASH
|
Type
|
WASH
|
|
Details
|
The column as eluted with acetone
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=[N+](CCC2=CC=CC=C12)[O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.54 g | |
| YIELD: PERCENTYIELD | 89% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
